Methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate is a synthetic compound that acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs). [, ] PAMs enhance the activity of neurotransmitters by binding to a site distinct from the agonist binding site. [] α7 nAChRs are ligand-gated ion channels involved in various neurological functions, making them potential therapeutic targets for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. [, ]
Methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate functions as a type II α7 nAChR PAM. [] While its exact binding site is unknown, it exhibits a unique pharmacological profile compared to other type II PAMs like TQS. []
Potentiation of Acetylcholine-evoked Currents: Methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate potentiates the currents evoked by acetylcholine (ACh), the endogenous agonist of α7 nAChRs. This potentiation leads to prolonged activation of the receptor and enhanced signaling. []
Distinct Modulation Profile: Unlike TQS, which induces a distinct secondary component in ACh-evoked currents at lower concentrations, methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate does not exhibit this characteristic. This suggests a unique interaction with the receptor, potentially influencing the kinetics of channel gating or desensitization. []
Displacement of Agonist Binding: Unlike other α7 PAMs tested, methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate can displace the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) in the rat cortex. [] This suggests a potential interaction with a site distinct from the orthosteric binding site where ACh and A-585539 bind. []
Investigating α7 nAChR Pharmacology: The compound serves as a valuable tool for dissecting the complex pharmacology of α7 nAChRs, particularly in understanding the nuances of allosteric modulation and receptor activation. []
Potential Therapeutic Target: By elucidating its mechanism of action and unique pharmacological profile, researchers aim to explore its potential as a therapeutic agent for neurological and psychiatric disorders associated with α7 nAChR dysfunction. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9